16-Mercapto-1-hexadecanol

Description

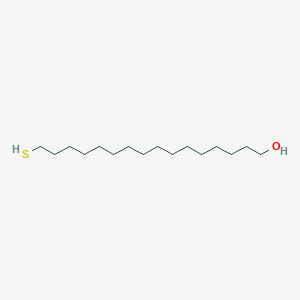

Structure

3D Structure

Properties

IUPAC Name |

16-sulfanylhexadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUQGBJWKWOITP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396084 |

Source

|

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114896-32-1 |

Source

|

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 16-Mercapto-1-hexadecanol: Properties, Synthesis, and Applications in Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Mercapto-1-hexadecanol (MHD) is a bifunctional organic molecule that has garnered significant attention in the fields of materials science, nanotechnology, and biopharmaceuticals. Its unique structure, featuring a long 16-carbon alkyl chain with a terminal thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, allows for the formation of well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These SAMs present a hydrophilic and biocompatible interface, making them invaluable for a range of applications, from fundamental surface science studies to the development of advanced biosensors and drug delivery platforms. This guide provides a comprehensive overview of the chemical and physical properties of MHD, a detailed protocol for its synthesis, in-depth procedures for the formation and characterization of MHD-based SAMs, and a discussion of its critical role in the advancement of biosensor technology and drug development.

Core Properties of this compound

This compound is a waxy solid at room temperature, characterized by its long aliphatic chain which imparts hydrophobic properties, while the terminal hydroxyl and thiol groups provide hydrophilic and reactive functionalities, respectively.

| Property | Value | Source(s) |

| CAS Number | 114896-32-1 | [1][2] |

| Molecular Formula | C₁₆H₃₄OS | [1][2] |

| Molecular Weight | 274.51 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 382.4 °C at 760 mmHg | |

| Storage Temperature | 2-8 °C | [2] |

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common synthetic route starts from the readily available 1,16-hexadecanediol. The synthesis involves the selective conversion of one of the hydroxyl groups to a thiol group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Monobromination of 1,16-Hexadecanediol

-

In a round-bottom flask, dissolve 1,16-hexadecanediol in a suitable solvent like toluene.

-

Add an equimolar amount of hydrobromic acid (HBr).

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 16-bromo-1-hexadecanol.

Step 2: Thiolation of 16-Bromo-1-hexadecanol

-

Dissolve 16-bromo-1-hexadecanol and a slight excess of thiourea in ethanol.

-

Reflux the mixture for several hours to form the isothiouronium salt intermediate.

-

After cooling, add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture.

-

Heat the mixture to hydrolyze the intermediate to the corresponding thiol.

-

Acidify the reaction mixture to protonate the thiolate.

-

Extract the product, this compound, with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Self-Assembled Monolayers (SAMs) of this compound

The thiol group of MHD has a strong affinity for gold surfaces, leading to the spontaneous formation of a highly ordered, covalently bound monolayer. The long alkyl chains of adjacent molecules align through van der Waals interactions, resulting in a densely packed and stable film. The exposed hydroxyl groups create a hydrophilic surface.

Sources

An In-Depth Technical Guide to 16-Mercapto-1-hexadecanol: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 16-Mercapto-1-hexadecanol (MHD), a bifunctional alkanethiol critical to advancements in surface chemistry, nanotechnology, and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of facts to explain the causality behind its utility, particularly in the formation of self-assembled monolayers (SAMs). We will explore its core chemical properties, detail field-proven experimental protocols, and discuss its applications in creating functionalized surfaces for modern research.

Core Molecular Characteristics

This compound is a long-chain alkanethiol terminated with a hydroxyl group. This unique bifunctional nature—a sulfur headgroup with strong affinity for noble metal surfaces and a reactive hydroxyl tail group exposed to the environment—is the foundation of its scientific and commercial importance.

The molecule consists of a 16-carbon alkyl chain that provides a robust, ordered structure when assembled, a thiol (-SH) group that serves as the anchor to surfaces like gold, and a terminal hydroxyl (-OH) group that renders the surface hydrophilic and available for further chemical modification.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of MHD are summarized below. These values are critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 114896-32-1 | [1][2][3] |

| Molecular Formula | C₁₆H₃₄OS | [1][2][4] |

| Molecular Weight | 274.51 g/mol | [2][3][5] |

| Appearance | White Solid | [6] |

| Melting Point | 47 - 50 °C | [6] |

| Boiling Point | 382.4 °C at 760 mmHg | [1] |

| Density | 0.902 g/cm³ | [1] |

| Flash Point | 185.1 °C | [1] |

The Cornerstone Application: Self-Assembled Monolayers (SAMs)

The most prominent application of MHD is in the formation of Self-Assembled Monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. The process is driven by the strong, specific interaction between the thiol headgroup and a gold substrate, leading to a densely packed, quasi-crystalline monolayer.

The formation of an MHD monolayer proceeds in two main stages: an initial, rapid chemisorption of molecules from solution onto the substrate, followed by a slower organization phase where the alkyl chains align and pack into an ordered structure. This ordering is driven by van der Waals interactions between the long alkyl chains. The result is a robust, well-defined surface where the hydroxyl tail groups are uniformly presented to the external environment.

Caption: Formation of an MHD self-assembled monolayer on a gold surface.

This ability to precisely control the chemical functionality of a surface at the molecular level makes MHD invaluable in fields like biosensing, where the hydroxyl groups can be used to immobilize proteins or DNA, and in drug delivery, where they can serve as attachment points for therapeutic agents on nanoparticle surfaces.[2][7]

Experimental Workflow: Preparation and Characterization of MHD SAMs

A reliable and reproducible protocol is paramount for creating high-quality SAMs. The following workflow is a self-validating system, incorporating characterization steps to confirm the successful formation of the monolayer.

Caption: Workflow for MHD SAM preparation and characterization.

Detailed Protocol: SAM Preparation

This protocol describes the formation of an MHD monolayer on a gold-coated silicon wafer.

Materials:

-

Gold-coated substrate (e.g., 100 nm Au on Si with a Ti adhesion layer)

-

This compound (MHD)

-

Absolute Ethanol (ACS grade or higher)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas, high purity

Procedure:

-

Substrate Cleaning (Causality: A pristine surface is essential for forming a defect-free monolayer):

-

Clean the gold substrate using a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.

-

Alternatively, immerse the substrate in a freshly prepared piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 5-10 minutes. Extreme caution is required with piranha solution.

-

Rinse the substrate thoroughly with DI water, followed by ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of MHD in absolute ethanol. For example, dissolve 2.75 mg of MHD in 10 mL of ethanol.

-

Ensure the MHD is fully dissolved, using gentle sonication if necessary.

-

-

Monolayer Formation (Causality: Sufficient time allows for molecular rearrangement and formation of a well-ordered film):

-

Immediately immerse the cleaned, dry gold substrate into the MHD solution.

-

Seal the container to prevent solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 12 to 18 hours at room temperature in a vibration-free environment.

-

-

Rinsing and Drying (Causality: Rinsing removes physisorbed, non-bonded molecules, leaving only the chemisorbed monolayer):

-

Carefully remove the substrate from the solution.

-

Rinse it thoroughly with fresh ethanol to remove any non-specifically bound molecules.

-

Dry the substrate again under a gentle stream of nitrogen. The surface is now coated with an MHD SAM and is ready for characterization or further use.

-

Characterization Protocols

-

Contact Angle Goniometry: Use a goniometer to measure the static water contact angle. A clean gold surface is relatively hydrophobic (contact angle ~70-90°), while a successful MHD SAM will be hydrophilic due to the terminal -OH groups, exhibiting a contact angle of <30°.

-

Ellipsometry: This technique measures the change in polarization of light upon reflection from the surface to determine the thickness of the monolayer. For a fully formed MHD SAM, the expected thickness is approximately 2.0-2.2 nm.

-

X-ray Photoelectron Spectroscopy (XPS): XPS confirms the elemental composition of the surface. The spectrum of an MHD-coated surface will show peaks corresponding to sulfur (S 2p), in addition to carbon (C 1s) and oxygen (O 1s), which are absent on the clean gold surface.

Applications in Drug Development and Research

The well-defined, functional surface created by MHD SAMs is a powerful platform for various applications.

-

Drug Delivery Systems: MHD can be used to functionalize gold nanoparticles (AuNPs).[7] The resulting hydroxyl-terminated nanoparticles exhibit improved biocompatibility and colloidal stability.[7] The hydroxyl groups serve as anchor points to covalently attach drug molecules, targeting ligands, or imaging agents, creating sophisticated nanocarriers for targeted therapies.[7]

-

Biosensors: The hydroxyl terminus can be activated (e.g., using N,N'-Disuccinimidyl carbonate) to react with amine groups on proteins, antibodies, or DNA probes. This allows for the specific immobilization of biomolecules onto a sensor surface (e.g., for Surface Plasmon Resonance or Quartz Crystal Microbalance applications) to detect binding events.

-

Fundamental Surface Science: MHD SAMs provide model surfaces for studying protein adsorption, cell adhesion, and lubrication.[2] The ability to create a pristine, hydrophilic surface is a critical starting point for these complex biological and materials science investigations.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the chemical integrity of MHD and ensuring laboratory safety.

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [5][8] |

| Handling | Use in a well-ventilated place. Avoid formation of dust and aerosols. | [8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |

| Storage Conditions | Store in a tightly closed container in a dry, cool (2-8 °C), and well-ventilated place. | [2][4][8] |

| In case of Contact | Eyes: Rinse with pure water for at least 15 minutes and consult a doctor.Skin: Wash off with soap and plenty of water. | [8] |

Conclusion

This compound is more than just a chemical; it is a fundamental tool for molecular engineering. Its elegant bifunctional design enables the straightforward creation of highly defined, functional surfaces. For professionals in drug development, materials science, and diagnostics, mastering the use of MHD opens the door to creating advanced nanoparticle-based therapeutics, highly sensitive biosensors, and well-controlled experimental surfaces. The protocols and principles outlined in this guide provide a solid, field-proven foundation for leveraging the powerful capabilities of this versatile molecule.

References

-

This compound - Luminix Health. [Link]

-

This compound, 1 g, CAS No. 114896-32-1 | Research Chemicals - Carl ROTH. [Link]

-

Self-Assembled Monolayers and Multilayers. [Link]

-

16-Sulfanylhexadecan-1-ol | C16H34OS | CID 3763246 - PubChem. [Link]

-

1-Hexadecanol - NIST WebBook. [Link]

Sources

- 1. This compound | 114896-32-1 [chemnet.com]

- 2. 16-Mercaptohexadecan-1-ol | [frontierspecialtychemicals.com]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

Introduction: The Architect of Functional Surfaces

An In-depth Technical Guide to 16-Mercapto-1-hexadecanol: From Surface Chemistry to Advanced Applications

This compound (CAS No. 114896-32-1) is a bifunctional long-chain alkanethiol that has become a cornerstone molecule in the fields of surface science, nanotechnology, and bio-interfacial engineering.[1] Its structure, comprising a 16-carbon alkyl chain with a thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, provides a unique toolkit for the precise chemical modification of noble metal surfaces, particularly gold. The thiol group serves as a robust anchor, forming a strong, covalent-like bond with gold, which drives the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).[2][3] The terminal hydroxyl group remains exposed at the monolayer-air or monolayer-liquid interface, presenting a versatile chemical handle for subsequent molecular immobilization, making it an invaluable platform for developing biosensors, drug delivery systems, and tools for fundamental biological studies.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core principles, experimental protocols, and advanced applications of this versatile molecule.

Core Physicochemical & Safety Profile

The utility of this compound is rooted in its distinct molecular structure and properties. Understanding these characteristics is fundamental to its successful application in research and development.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 114896-32-1 | [1][5][6] |

| Molecular Formula | C₁₆H₃₄OS | [1][5][7] |

| Molecular Weight | 274.51 g/mol | [1][6][7] |

| Synonyms | 16-Mercaptohexadecan-1-ol, 16-Sulfanylhexadecan-1-ol | [1][5] |

| Boiling Point | 382.4°C at 760 mmHg | [5] |

| Density | 0.902 g/cm³ | [5] |

| Flash Point | 185.1°C | [5] |

| Long Term Storage | 2°C - 8°C, keep container well closed | [1][7] |

Safety & Handling Information

As with any laboratory chemical, proper handling is crucial. This compound is classified with specific hazards that require appropriate safety measures.

| Hazard Statement | Description | GHS Classification | Source(s) |

| H315 | Causes skin irritation | Skin Irrit. 2 | [8] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | [8] |

| H335 | May cause respiratory irritation | STOT SE 3 | [8] |

Core Handling Protocol:

-

Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid formation and inhalation of aerosols or dust.[9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety goggles or a face shield.[9][10]

-

First Aid (Inhalation): If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

-

First Aid (Skin Contact): Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[9]

-

First Aid (Eye Contact): Rinse cautiously with pure water for at least 15 minutes and consult a doctor.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

The Foundation: Self-Assembled Monolayers (SAMs)

The primary application of this compound is in the formation of SAMs. This process is a powerful "bottom-up" nanofabrication technique that is both simple and robust.

Causality: The Thiol-Gold Interaction

The spontaneous assembly of alkanethiols on gold is driven by the strong, specific affinity between the sulfur atom of the thiol group and the gold surface. This interaction, often described as a covalent Au-S bond, is the anchor for the monolayer.[3] The long alkyl chains (the C16 backbone) then pack tightly together due to van der Waals forces, leading to a quasi-crystalline, ordered structure.[3] This process is thermodynamically favorable and results in a densely packed, stable monolayer that effectively modifies the surface properties of the gold substrate.

Caption: Functionalization workflow for immobilizing an antibody on a hydroxyl-terminated SAM.

Drug Delivery and Nanoparticle Functionalization

Gold nanoparticles (AuNPs) are promising vehicles for targeted drug delivery. Functionalizing AuNPs with this compound provides a stable, biocompatible coating. [11]

-

Improved Stability: The SAM layer prevents the aggregation of AuNPs in biological media.

-

Attachment Point: The hydroxyl terminus can be used to attach therapeutic agents (drugs) or targeting ligands (e.g., folic acid) that direct the nanoparticles to specific cells, such as cancer cells. [11]This strategy enhances the efficacy of the drug while minimizing side effects on healthy tissue.

Controlling Surface Properties and Nanolithography

-

Mixed SAMs: By co-adsorbing this compound with other thiols, such as those with methyl (-CH₃) or carboxylic acid (-COOH) termini, researchers can precisely tune the surface properties. [12][13]This allows for fine control over wettability (hydrophilicity/hydrophobicity), surface charge, and protein adsorption resistance. [14]* Dip-Pen Nanolithography (DPN): This molecule can be used as an "ink" in DPN, a technique where an Atomic Force Microscope (AFM) tip is used to write patterns of molecules onto a surface with nanoscale precision. [1]

Conclusion

This compound is more than just a chemical; it is a fundamental building block for engineering surfaces at the molecular level. Its dual functionality, combining a strong gold-binding thiol with a versatile hydroxyl group, provides a simple yet powerful platform for a wide range of applications. From creating ultra-sensitive biosensors to designing sophisticated drug delivery nanoparticles, the principles and protocols outlined in this guide demonstrate its enduring importance. As research pushes the boundaries of nanotechnology and personalized medicine, the ability to construct well-defined, functional interfaces using molecules like this compound will continue to be an indispensable skill for scientists and engineers.

References

-

Water-Mediated Self-Assembly of 16-Mercaptohexadecanoic Acid on GaAs (001) - ResearchGate. [Link]

-

Structure and growth of self-assembling monolayers - Quantum Chemistry Laboratory. [Link]

-

Self Assembled Monolayer, Alkane Thiol Functionalized Gold Nanoparticles - Nanopartz. [Link]

-

Atomic force measurements of 16-mercaptohexadecanoic acid and its salt with CH 3, OH, and CONHCH 3 functionalized self-assembled monolayers - ResearchGate. [Link]

-

Safety Data Sheet: ≥95 % - this compound - Carl ROTH. [Link]

-

Atomic force measurements of 16-mercaptohexadecanoic acid and its salt with CH3, OH, and CONHCH3 functionalized self-assembled monolayers (2005) - SciSpace. [Link]

-

Self assembled monolayer formation of alkanethiols on gold - Institute of Solid State Physics. [Link]

-

Biosensors for Biogenic Amines: A Review - MDPI. [Link]

-

Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC - NIH. [Link]

-

Biosensors and their applications – A review - PMC - NIH. [Link]

Sources

- 1. 16-Mercaptohexadecan-1-ol | [frontierspecialtychemicals.com]

- 2. Gold Nanoparticles for Analytical Applications - Nanopartz⢠[nanopartz.com]

- 3. if.tugraz.at [if.tugraz.at]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 114896-32-1 [chemnet.com]

- 6. scbt.com [scbt.com]

- 7. biosynth.com [biosynth.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. Atomic force measurements of 16-mercaptohexadecanoic acid and its salt with CH3, OH, and CONHCH3 functionalized self-assembled monolayers (2005) | Angel L. Morales-Cruz | 30 Citations [scispace.com]

A Technical Guide to 16-Mercapto-1-hexadecanol: Properties, Applications, and Protocols for Self-Assembled Monolayers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-Mercapto-1-hexadecanol is a bifunctional organic molecule of significant interest in surface chemistry, nanotechnology, and the life sciences. Its unique structure, featuring a thiol (-SH) group at one end of a 16-carbon alkyl chain and a hydroxyl (-OH) group at the other, allows for the spontaneous formation of highly ordered, hydrophilic self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This guide provides a comprehensive overview of the core physicochemical properties of this compound, delves into the principles governing SAM formation, outlines its key applications, and presents a detailed, field-proven protocol for the creation and validation of high-quality hydroxyl-terminated surfaces.

Core Molecular Profile

This compound is characterized by its long alkyl backbone, which promotes strong van der Waals interactions, and its distinct terminal functional groups that dictate its anchoring and surface properties. The thiol group serves as a robust anchor to surfaces like gold, while the exposed hydroxyl group imparts a hydrophilic and reactive character to the modified surface.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₄OS | [1][2][3][4][5][6] |

| Molecular Weight | 274.51 g/mol | [2][3][4][5] |

| CAS Number | 114896-32-1 | [1][2][3][4] |

| Synonyms | 16-Mercaptohexadecan-1-ol, 16-sulfanylhexadecan-1-ol | [1][3] |

| Density | 0.902 g/cm³ | [1] |

| Boiling Point | 382.4 °C at 760 mmHg | [1] |

| Flash Point | 185.1 °C | [1] |

| Storage Conditions | 2-8 °C, under dry, inert atmosphere | [3][4] |

The Principle of Self-Assembled Monolayers (SAMs)

The utility of this compound is fundamentally linked to its ability to form SAMs. This process is a spontaneous organization of molecules from solution or vapor phase onto a solid substrate.

-

The Anchor (Thiol Headgroup): The process begins with the strong, specific affinity of the sulfur atom in the thiol group for gold surfaces. This interaction leads to the formation of a stable, semi-covalent gold-thiolate (Au-S) bond, anchoring the molecule to the substrate.[7][8]

-

The Backbone (Alkyl Chain): The 16-carbon chain provides a critical stabilizing force. Through intermolecular van der Waals interactions, adjacent chains pack into a dense, quasi-crystalline structure. This packing drives the molecules into a tilted, ordered arrangement (typically ~30° from the surface normal) to maximize these interactions.[8]

-

The Surface (Terminal Hydroxyl Group): As the monolayer assembles, the hydroxyl (-OH) terminal groups become uniformly exposed, defining the chemistry of the new surface. This transforms a hydrophobic, inert gold surface into a hydrophilic, reactive interface suitable for further chemical modification or for controlling interactions with aqueous environments.

Applications in Research and Development

The ability to precisely engineer a hydrophilic surface makes this compound invaluable across several scientific domains:

-

Biosensing and Drug Development: The hydroxyl-terminated surface serves as an ideal platform for the covalent immobilization of proteins, nucleic acids, and other biomolecules.[9][10] It also provides a protein-resistant background, reducing non-specific binding in diagnostic assays.

-

Nanolithography: It is used as a molecular "ink" in techniques like Dip-Pen Nanolithography (DPN) to create nanoscale patterns with defined chemistry.[3]

-

Surface Wetting and Microfluidics: SAMs of this compound are used to control the flow and behavior of aqueous solutions in microfluidic devices by creating defined hydrophilic channels.

-

Fundamental Surface Science: It serves as a model system for studying cell adhesion, protein adsorption, and interfacial phenomena.

Experimental Protocol: Formation of a Hydroxyl-Terminated SAM on Gold

This protocol describes a robust, solution-based method for forming a high-quality this compound SAM on a gold-coated substrate.

Materials and Reagents

-

Gold-coated substrates (e.g., gold-on-silicon or gold-on-mica)

-

This compound (≥95% purity)

-

200 Proof Ethanol (ACS grade or better)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity dry nitrogen gas

-

Glass scintillation vials or polypropylene tubes with sealable caps

-

Tweezers (non-magnetic, stainless steel)

-

Sonicator

-

Parafilm®

Substrate Preparation (The Causality of Cleanliness)

Rationale: The formation of a well-ordered monolayer is critically dependent on the cleanliness of the gold substrate. Any organic or particulate contaminants will create defects in the SAM, compromising its integrity and performance. The "piranha" solution is a highly effective, albeit aggressive, cleaning agent that removes organic residues through oxidation.

Procedure:

-

Piranha Solution Preparation (EXTREME CAUTION): In a glass beaker inside a fume hood, slowly add 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂. The solution is highly exothermic and a strong oxidant. Always add acid to peroxide, never the reverse.

-

Substrate Cleaning: Using tweezers, immerse the gold substrates in the freshly prepared piranha solution for 5-10 minutes.

-

Rinsing: Remove the substrates and rinse them copiously with DI water, followed by a final rinse with ethanol.

-

Drying: Gently dry the substrates under a stream of dry nitrogen gas. The cleaned substrates should be used immediately to prevent re-contamination.[11]

SAM Formation Workflow

Rationale: A dilute thiol solution ensures controlled, monolayer deposition rather than bulk precipitation. Ethanol is a common solvent as it readily dissolves the alkanethiol and is easily removed. The extended incubation period (24-48 hours) is crucial; while initial adsorption is rapid, the subsequent hours allow for a slow annealing process where molecules rearrange on the surface to form a more ordered, thermodynamically stable, and densely packed film.[7][8]

Procedure:

-

Solution Preparation: Prepare a 1 mM solution of this compound in 200 proof ethanol. For example, dissolve 2.75 mg of the thiol in 10 mL of ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.[12]

-

Immersion: Place each clean, dry gold substrate into a separate vial containing the 1 mM thiol solution. Ensure the entire gold surface is submerged.[12]

-

Incubation: Backfill the headspace of each vial with dry nitrogen gas to minimize oxidation, seal the cap tightly, and wrap with Parafilm.

-

Assembly: Allow the samples to incubate at room temperature for 24-48 hours in a vibration-free environment.

Post-Assembly Processing

-

Rinsing: Remove the substrates from the thiol solution with clean tweezers. Rinse them thoroughly with a stream of fresh ethanol for 15-20 seconds to remove any non-chemisorbed (physisorbed) molecules.

-

Sonication: Place the rinsed samples in a beaker of fresh ethanol and sonicate for 1-2 minutes. This is a critical step to dislodge any remaining loosely bound molecules.

-

Final Rinse and Dry: Perform a final rinse with ethanol and dry the substrates under a gentle stream of dry nitrogen.

-

Storage: Store the finished SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen. Use them as soon as possible for subsequent experiments.[12]

Quality Control and Characterization (A Self-Validating System)

To ensure the formation of a high-quality monolayer, several characterization techniques should be employed. These methods validate the success of the protocol and provide quantitative measures of the surface properties.

-

Contact Angle Goniometry: This is a rapid and essential diagnostic tool. A bare gold surface is relatively hydrophobic (water contact angle >70°). A successful, densely packed hydroxyl-terminated SAM will be highly hydrophilic, exhibiting a water contact angle of <30°. This confirms the change in surface chemistry.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the surface. A successful SAM will show a clear S 2p signal corresponding to a thiolate bond to gold (~162 eV) and an attenuated Au 4f signal from the underlying substrate, confirming the presence and thickness of the monolayer.

-

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography. A high-quality SAM on an atomically flat gold substrate will appear smooth and featureless, with a very low root-mean-square (RMS) roughness. It can also be used to measure the thickness of the monolayer through scratching experiments.

Conclusion

This compound is a cornerstone molecule for surface engineering. Its straightforward self-assembly process, coupled with the functional versatility of its terminal hydroxyl group, provides a reliable method for creating well-defined, hydrophilic surfaces. By following rigorous cleaning and assembly protocols and validating the results with appropriate characterization techniques, researchers can produce high-fidelity SAMs that are essential for advancing applications in biosensing, materials science, and nanotechnology.

References

-

Huang, X., Liu, N., Moumanis, K., & Dubowski, J. J. (2013). Water-Mediated Self-Assembly of 16-Mercaptohexadecanoic Acid on GaAs (001). Langmuir, 29(27), 8536–8542. Retrieved from [Link]

-

Dubowski, J. J. (2013). Water-Mediated Self-Assembly of 16-Mercaptohexadecanoic Acid on GaAs (001). Retrieved from [Link]

-

Govender, T., et al. (2005). Atomic force measurements of 16-mercaptohexadecanoic acid and its salt with CH 3, OH, and CONHCH 3 functionalized self-assembled monolayers. Applied Surface Science, 241(3), 371-383. Retrieved from [Link]

-

Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. Retrieved from [Link]

-

Witte, G., & Wöll, C. (2004). Self assembled monolayers of alkanethiols on gold. Institute of Solid State Physics. Retrieved from [Link]

-

PubChem. (n.d.). 16-Sulfanylhexadecan-1-ol. Retrieved from [Link]

-

Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

-

PubChem. (n.d.). 16-Mercaptohexadecanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

Sources

- 1. This compound | 114896-32-1 [chemnet.com]

- 2. 114896-32-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 16-Mercaptohexadecan-1-ol | [frontierspecialtychemicals.com]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 16-Sulfanylhexadecan-1-ol | C16H34OS | CID 3763246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. if.tugraz.at [if.tugraz.at]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. dubowski.ca [dubowski.ca]

- 11. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]

- 12. researchgate.net [researchgate.net]

Strategic Synthesis and High-Purity Purification of 16-Mercapto-1-hexadecanol for Advanced Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bifunctional Linkers in Surface Science

16-Mercapto-1-hexadecanol is a bifunctional organic molecule of significant interest in the fields of nanotechnology, materials science, and drug development.[1][2] Its structure, featuring a 16-carbon aliphatic chain, is terminated at one end by a thiol (-SH) group and at the other by a hydroxyl (-OH) group. This unique architecture allows it to act as a critical molecular linker. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, forming stable, highly ordered self-assembled monolayers (SAMs). The exposed hydroxyl terminus provides a versatile chemical handle for the subsequent attachment of biomolecules, polymers, or other functional moieties, making it an indispensable tool for fabricating custom bio-interfaces, biosensors, and drug delivery systems.[3][4][5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a high-yield, high-purity final product suitable for the most demanding research applications.

Part 1: The Synthetic Pathway: A Strategic Overview

The synthesis of ω-functionalized alkanethiols is a well-established field, yet achieving high purity requires careful selection of reagents and reaction pathways to minimize side products.[1][2] The chosen strategy involves a robust, two-step synthesis starting from the commercially available and cost-effective precursor, 16-bromo-1-hexadecanol.

The Core Strategy involves two key transformations:

-

Introduction of a Protected Thiol: Direct conversion of the bromide to a thiol using reagents like sodium hydrosulfide (NaSH) is often plagued by the formation of disulfide byproducts via oxidation. A more reliable method is to use a thiol surrogate that can be cleanly converted to the free thiol in a subsequent step. The thioacetate method is chosen for its efficiency and the stability of the intermediate.

-

Deprotection to Yield the Final Thiol: Mild hydrolysis of the thioacetate intermediate cleanly liberates the desired thiol, minimizing oxidative side reactions.

This approach is favored for its high yield, operational simplicity, and the avoidance of harsh reagents that could affect the terminal hydroxyl group.

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of S-(16-hydroxyhexadecyl) ethanethioate (Intermediate)

This step involves a nucleophilic substitution (SN2) reaction where the thioacetate anion displaces the bromide from 16-bromo-1-hexadecanol.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 16-Bromo-1-hexadecanol | 321.36 | 10.0 g | 0.031 | 1.0 |

| Potassium thioacetate | 114.21 | 4.27 g | 0.037 | 1.2 |

| Dimethylformamide (DMF) | - | 150 mL | - | - |

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add 16-bromo-1-hexadecanol (10.0 g, 0.031 mol) and dimethylformamide (150 mL). Stir the solution until the solid is fully dissolved.

-

Nucleophile Addition: Add potassium thioacetate (4.27 g, 0.037 mol) to the solution. A slight excess (1.2 equivalents) is used to ensure the complete consumption of the starting bromide.

-

Reaction: Heat the reaction mixture to 60°C using an oil bath and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Mobile phase: 20% Ethyl Acetate in Hexane).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Result: The resulting crude product, S-(16-hydroxyhexadecyl) ethanethioate, is typically a pale yellow oil or waxy solid and is used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)

This step involves the acid-catalyzed hydrolysis of the thioacetate ester to yield the final thiol.

| Reagent | Concentration | Amount |

| Crude Intermediate | - | ~0.031 mol |

| Methanol | - | 200 mL |

| Hydrochloric Acid | Concentrated (37%) | 20 mL |

Methodology:

-

Setup: Dissolve the crude S-(16-hydroxyhexadecyl) ethanethioate from the previous step in 200 mL of methanol in a 500 mL round-bottom flask equipped with a stir bar.

-

Degassing: Bubble argon or nitrogen gas through the solution for at least 30 minutes. This is a critical step to remove dissolved oxygen, which can cause oxidative dimerization of the final thiol product into a disulfide.

-

Hydrolysis: Add concentrated hydrochloric acid (20 mL) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 18-24 hours. Monitor the reaction by TLC until the starting thioacetate spot has disappeared.

-

Workup:

-

Pour the reaction mixture into 500 mL of deionized water.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with deionized water until the aqueous layer is neutral (checked with pH paper), followed by a final wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Avoid excessive heating to prevent degradation.

-

-

Result: A white, waxy solid is obtained as the crude this compound.

Part 3: Purification and Characterization: A Commitment to Purity

The primary impurities at this stage are unreacted starting material, the corresponding disulfide (from oxidation), and potentially some 1,16-hexadecanediol if the starting material was not pure. Column chromatography is the most effective method for purification.

Protocol 3: Purification by Flash Column Chromatography

Methodology:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~5 g) by dissolving it in a minimal amount of dichloromethane and then adding the silica. Evaporate the solvent to obtain a dry, free-flowing powder.

-

Column Packing: Pack a glass column with silica gel (approx. 200 g for 10 g of crude product) using a gradient of ethyl acetate in hexane as the eluent, starting with 5% ethyl acetate.

-

Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with a step gradient of ethyl acetate in hexane (e.g., starting from 5%, increasing to 10%, then 15%). The less polar disulfide impurity will elute first, followed by the desired product.

-

Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate (KMnO₄) stain, which visualizes both the alcohol and thiol groups.

-

Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield a pure white solid.

Visualizing the Purification Workflow

Caption: Workflow for the purification and characterization of the final product.

Characterization Data

The identity and purity of the final product must be confirmed by spectroscopic methods.

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ 3.64 (t, 2H, -CH ₂OH), δ 2.52 (q, 2H, -CH ₂SH), δ 1.20-1.65 (m, 29H, bulk -CH ₂- and -SH ), δ 1.33 (t, 1H, -SH, often broad and can be exchanged with D₂O).[7] |

| ¹³C NMR (CDCl₃) | δ 62.9 (-C H₂OH), δ 34.0, 29.6 (multiple), 28.3, 25.7, 24.6 (-C H₂SH). |

| FTIR (KBr Pellet) | 3350 cm⁻¹ (broad, O-H stretch), 2920 & 2850 cm⁻¹ (C-H stretch), 2550 cm⁻¹ (weak, S-H stretch), 1050 cm⁻¹ (C-O stretch). |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₆H₃₃OS⁻: 273.23; Found: 273.2. |

References

-

Witt, D., Klajn, R., Barski, P., & Grzybowski, B. A. (2004). Applications, Properties and Synthesis of ω-Functionalized n-Alkanethiols and Disulfides - the Building Blocks of Self-Assembled Monolayers. Current Organic Chemistry, 8(18), 1763–1797. [Link][1]

-

Witt, D., Klajn, R., Barski, P., & Grzybowski, B. A. (2004). Applications properties and synthesis of omega-functionalized n-alkanethiols and disulfides - the building blocks of self-assembled monolayers. UNIST Scholar Works. [Link][2]

-

Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. (n.d.). PMC - NIH. [Link][8]

-

Synthetic procedure of 16-mercapto-hexadecyl tri-methyl- ammonium bromide (MTAB). (n.d.). ResearchGate. [Link][7]

-

Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. (2009). ResearchGate. [Link]

-

Application of nanotechnology in biosensors for enhancing pathogen detection. (2018). PubMed. [Link][4]

-

Recent Advances in Nanotechnology Applied to Biosensors. (2009). MDPI. [Link][5]

-

Nanotechnology-Enabled Biosensors: A Review of Fundamentals, Design Principles, Materials, and Applications. (2022). NIH. [Link][6]

-

Nanomaterial-Powered Biosensors: A Cutting-Edge Review of Their Versatile Applications. (n.d.). MDPI. [Link][3]

-

16-Sulfanylhexadecan-1-ol | C16H34OS. (n.d.). PubChem. [Link][10]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003424). (n.d.). Human Metabolome Database. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 3. mdpi.com [mdpi.com]

- 4. Application of nanotechnology in biosensors for enhancing pathogen detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nanotechnology-Enabled Biosensors: A Review of Fundamentals, Design Principles, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 10. 16-Sulfanylhexadecan-1-ol | C16H34OS | CID 3763246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bmse000487 1-Hexadecanol at BMRB [bmrb.io]

A Comprehensive Technical Guide to the Safe Handling of 16-Mercapto-1-hexadecanol

Section 1: Introduction & Physicochemical Profile

16-Mercapto-1-hexadecanol (MCH) is a bifunctional organic molecule featuring a long 16-carbon alkyl chain, terminated at one end by a thiol (-SH) group and at the other by a hydroxyl (-OH) group. This structure makes it an invaluable tool in surface science and nanotechnology, particularly for the formation of high-quality self-assembled monolayers (SAMs) on gold and other noble metal surfaces.[1] The thiol group provides a strong, covalent-like anchor to the substrate, while the hydroxyl terminus allows for further chemical modification or controls the interfacial properties of the surface.[1]

While its utility is significant, the presence of the thiol group necessitates a rigorous and well-understood set of handling protocols. The primary challenge associated with MCH and other alkanethiols is not acute toxicity, but the management of its potent and pervasive odor, coupled with its potential as a skin and eye irritant.[2][3][4] This guide provides a comprehensive framework for the safe handling, storage, and disposal of MCH, grounded in the principles of chemical causality to ensure a safe and controlled laboratory environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 114896-32-1 | [1][5][6] |

| Molecular Formula | C₁₆H₃₄OS | [1][5][6] |

| Molecular Weight | 274.51 g/mol | [1][5][7] |

| Appearance | White solid | [8] |

| Melting Point | 47 - 50 °C | [8] |

| Boiling Point | 382.4 °C at 760 mmHg | [6] |

| Flash Point | > 157 °C | [8] |

| Density | 0.902 g/cm³ | [5][6] |

| Vapor Pressure | 2.02 x 10⁻⁷ mmHg at 25 °C | [5][6] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | [8][9] |

Section 2: Hazard Identification & Risk Assessment

The primary risks associated with this compound stem directly from its thiol functionality. While its low vapor pressure at room temperature suggests it is not highly volatile, improper handling can still lead to significant hazards.[5][6]

-

Odor Hazard: Thiols are classified as stench chemicals, possessing a strong, unpleasant odor detectable at extremely low concentrations.[3][4] This is the most immediate and disruptive handling challenge. Uncontained odors can cause nausea and headaches, and trigger false alarms for gas leaks, leading to building-wide disturbances.[4] Therefore, odor control is the central tenet of safe handling.

-

Irritation Hazard: MCH is classified as an irritant.[6] Direct contact can cause skin irritation, and it is considered a serious eye irritant.[2][10][11] Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][10][12]

-

Ingestion Hazard: The compound may be harmful if swallowed.[2][3]

-

Reactivity Hazards: MCH is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids, which can lead to vigorous reactions.[8]

Section 3: Core Principles of Thiol Handling: Engineering Controls & PPE

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.

3.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of MCH, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[2][4][13] This is the most critical control measure. Its purpose is twofold: to prevent the inhalation of any potential vapors and to contain the powerful odor, preventing its spread throughout the laboratory.[2][4]

-

Bleach Traps for Vacuum Operations: When using a rotary evaporator or house vacuum to remove solvents from solutions containing MCH, the exhaust must be passed through a bleach trap.[4][14] This is a bubbler containing a commercial bleach solution, which effectively oxidizes and neutralizes volatile thiol compounds before they can be released into the vacuum system or the environment.[14]

3.2 Personal Protective Equipment (PPE)

Appropriate PPE is required to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Chemical-resistant nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended.[2] Gloves must be inspected for pinholes or tears before each use and should be changed frequently, especially if contamination is suspected.[5]

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[2]

-

Skin and Body Protection: A standard, long-sleeved laboratory coat should be worn at all times to protect against accidental skin contact.[2]

-

Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not typically required. However, if exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[2][10]

Section 4: Standard Operating Protocol: A Step-by-Step Workflow

This protocol is designed as a self-validating system to minimize risk and control odor at every stage of the experimental process.

4.1 Preparation & Pre-Handling Checklist

-

Verify Fume Hood Certification: Ensure the chemical fume hood is certified and functioning correctly.

-

Prepare a Bleach Bath: Before handling the MCH container, prepare a decontamination bath within the fume hood. This should be a 1:1 mixture of commercial bleach and water in a suitably sized plastic container.[14] The bath is for the immediate decontamination of glassware, spatulas, and other equipment.[15]

-

Assemble All Materials: Gather all necessary glassware, solvents, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.

-

Don Appropriate PPE: Put on a lab coat, safety goggles, and nitrile gloves.[2]

4.2 Handling & Transfer Procedures

-

Perform All Operations Deep Within the Hood: Conduct all manipulations at least 6 inches inside the sash of the fume hood.

-

Minimize Odor Release During Transfer: For solid MCH, use dedicated spatulas. For solutions, use a syringe or cannula for liquid transfers instead of pouring, which can increase surface area and odor release.[2][15]

-

Keep Containers Closed: Keep the primary MCH container and any solution vessels tightly closed whenever not in active use.[4]

4.3 Post-Handling Decontamination & Cleanup

-

Immediate Decontamination: As soon as an experiment is complete, immediately place all contaminated glassware, stir bars, and utensils directly into the prepared bleach bath inside the fume hood.[14][15] Allow items to soak for at least 14 hours to ensure complete oxidation of the thiol.[14]

-

Waste Segregation: Dispose of all liquid and solid waste into appropriately labeled hazardous waste containers.

-

Wipe Down Surfaces: Wipe down the interior surfaces of the fume hood with a suitable decontaminant.

Section 5: Emergency Procedures

5.1 Spill Management

Prompt and correct action is critical to contain the spill and mitigate the odor.

-

Alert Personnel & Evacuate: Immediately alert others in the vicinity. For large spills, evacuate the immediate area.[5]

-

Remove Ignition Sources: Although MCH has a high flash point, it is prudent to remove any potential ignition sources from the area.[5]

-

Containment: Prevent the spill from spreading or entering drains.[5]

-

Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use paper towels to absorb the bulk of the liquid.[2]

-

Decontamination: After absorption, decontaminate the spill area with a bleach solution.[2]

-

Collection and Disposal: Carefully scoop the absorbent material and any contaminated debris into a sealable container. Label it as hazardous waste containing thiols and arrange for disposal.[4][5]

5.2 Personnel Exposure Response

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[5] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 6: Storage & Waste Management

6.1 Proper Storage

-

Container: Store MCH in its original, tightly closed container.[4][5]

-

Temperature: For long-term stability, store in a cool, dry, and well-ventilated place.[5] Recommended storage temperatures range from 2-8°C to -20°C.[1][7] Always consult the supplier's recommendation.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8][16]

6.2 Hazardous Waste Management

The disposal of thiol-containing waste requires special attention to prevent odor release.

-

Classification: All materials contaminated with MCH, including unused product, solutions, contaminated PPE, absorbent materials, and bleach decontamination solutions, must be treated as hazardous waste.[4]

-

Solid Waste: Contaminated solid waste (gloves, wipes, absorbent pads) should first be sealed in a plastic bag or zip-lock bag to contain the odor.[4][15] This bag should then be placed into the designated solid hazardous waste container.

-

Liquid Waste: Collect liquid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The label must indicate that the waste contains thiols.[14]

-

Decontamination Solutions: The bleach baths used for decontamination must also be collected and disposed of as hazardous waste.[4]

-

Prohibition: Do not discharge any MCH-containing waste to the sewer system.[5]

References

- Personal protective equipment for handling Thiol-PEG6-alcohol. Benchchem.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook, 2023.

- This compound. ChemNet.

- Personal protective equipment for handling 2-Cyclobutylethane-1-thiol. Benchchem.

- Thiols. University of Minnesota Department of Environmental Health and Safety.

- 16-Mercaptohexadecan-1-ol. Frontier Specialty Chemicals.

- Thiols (Mercaptans). Government of Alberta, 2002.

- How to Work with Thiols-General SOP. University of Rochester Department of Chemistry.

- Technical Support Center: Handling Volatile Thiols in the Laboratory. Benchchem.

- SAFETY DATA SHEET - 1-Hexadecanol. Fisher Scientific.

- This compound | 114896-32-1. Biosynth.

- SOP FOR STENCH CHEMICALS. Columbia University Research.

- Storage and Handling Tips for Research Chemicals: Safety Comes First. Benchchem, 2025.

- SAFETY DATA SHEET - Decane-1-thiol. Sigma-Aldrich, 2024.

- SAFETY DATA SHEET - 3-Mercapto-1-hexanol. Fisher Scientific, 2025.

- Material Safety Data Sheet - 1-Hexadecanol. Santa Cruz Biotechnology.

- Material Safety Data Sheet - 1-Hexadecanol, 96%. Cole-Parmer.

Sources

- 1. 16-Mercaptohexadecan-1-ol | [frontierspecialtychemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 114896-32-1 [chemnet.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. research.columbia.edu [research.columbia.edu]

- 14. How To [chem.rochester.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. globalresearchchem.com [globalresearchchem.com]

Preserving Purity: A Technical Guide to the Storage and Handling of 16-Mercapto-1-hexadecanol

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. 16-Mercapto-1-hexadecanol, a bifunctional organic molecule featuring a terminal thiol and a primary alcohol, is a critical component in applications ranging from self-assembled monolayers (SAMs) on gold surfaces to the synthesis of novel drug delivery systems. However, the very reactivity that makes the thiol group valuable also renders it susceptible to degradation, necessitating stringent storage and handling protocols. This guide provides an in-depth, field-proven perspective on maintaining the chemical fidelity of this compound, ensuring its optimal performance in your research and development endeavors.

The Imperative for Vigilance: Understanding the Instability of this compound

The thiol (-SH) group is the most vulnerable moiety in the this compound molecule. Its propensity for oxidation is the primary driver for the specific storage conditions outlined in this guide. Exposure to atmospheric oxygen can initiate a cascade of degradation reactions, fundamentally altering the molecule's structure and reactivity.

The principal degradation pathway is the oxidation of two thiol molecules to form a disulfide bond (-S-S-), yielding a dimer. This process can be catalyzed by trace metals and is significantly accelerated in the presence of light and at higher pH where the more nucleophilic thiolate anion (RS⁻) is more prevalent. Further oxidation can lead to the formation of sulfinic acids (-SO₂H) and ultimately sulfonic acids (-SO₃H), rendering the compound ineffective for its intended applications, such as binding to gold surfaces.

Core Storage Directives: A Multi-Faceted Approach to Preservation

To mitigate these degradation pathways, a multi-faceted approach to storage is essential. The following conditions are recommended to ensure the long-term stability of solid this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerator)[1][2][3][4][5] | Slows the rate of potential oxidative and other degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiol group to disulfides and other oxidized species.[1] |

| Light | In the dark (Amber vial or opaque container) | Minimizes light-induced degradation pathways. |

| Moisture | Dry (Tightly sealed container with desiccant if necessary) | Prevents hydrolysis and other moisture-related side reactions.[1] |

The Causality Behind Inert Atmosphere Storage

The use of an inert atmosphere is the most critical factor in preventing the oxidation of this compound. Oxygen, and its more reactive allotrope ozone, present in ambient air are the primary culprits in thiol degradation. By displacing oxygen with an inert gas like argon or nitrogen, the primary degradation pathway is effectively blocked. This is not merely a suggestion but a mandatory practice for ensuring the long-term integrity of the compound.

Experimental Protocols: A Self-Validating System for Storage and Handling

Adherence to meticulous protocols is the key to translating theoretical knowledge into practical success. The following step-by-step methodologies provide a self-validating system for the storage and handling of this compound.

Protocol 1: Long-Term Storage of Solid this compound

-

Container Selection: Utilize an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure a tight seal.

-

Inerting the Container:

-

Place the vial and cap (with the liner loosened) in a vacuum oven at a temperature below the compound's melting point for several hours to remove any adsorbed moisture.

-

Transfer the vial and cap to a glovebox with an inert atmosphere (argon or nitrogen).

-

Alternatively, use a Schlenk line. Attach the empty vial to the Schlenk line, and perform at least three vacuum-backfill cycles with your chosen inert gas.

-

-

Aliquoting and Sealing:

-

Inside the glovebox or under a positive pressure of inert gas from the Schlenk line, quickly transfer the desired amount of this compound into the prepared vial.

-

Tightly seal the vial with the PTFE-lined cap.

-

-

Final Storage:

-

Wrap the cap-vial interface with Parafilm® as an extra precaution against atmospheric contamination.

-

Label the vial clearly with the compound name, date of storage, and storage conditions.

-

Place the sealed vial in a refrigerator at 2°C to 8°C.

-

Protocol 2: Preparation and Handling of this compound Solutions

-

Solvent Deoxygenation: Solvents must be deoxygenated prior to use to prevent the oxidation of the thiol in solution.

-

Freeze-Pump-Thaw: For the most rigorous deoxygenation, place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once frozen, open the flask to a high vacuum for several minutes. Close the flask and allow the solvent to thaw completely. Repeat this cycle at least three times.

-

Sparging: A less rigorous but often sufficient method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

-

-

Solution Preparation:

-

Perform all manipulations in a glovebox or on a Schlenk line under a positive pressure of inert gas.

-

Add the deoxygenated solvent to a Schlenk flask containing the pre-weighed solid this compound via a cannula or a gas-tight syringe.

-

-

Solution Storage:

-

If the solution needs to be stored, it should be kept under a positive pressure of inert gas in a sealed Schlenk flask.

-

For short-term storage, refrigeration at 2°C to 8°C is recommended. However, it is best practice to prepare solutions fresh for each experiment.

-

Mandatory Visualization: Logical Workflow for Storage and Handling

Caption: Workflow for the proper storage and handling of this compound.

Conclusion: A Commitment to Quality

The chemical integrity of this compound is not a matter of chance, but a direct result of a conscious and consistent application of best practices in storage and handling. By understanding the underlying chemical principles of its degradation and implementing the detailed protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their results. This commitment to quality at the most fundamental level of material preservation is a cornerstone of scientific excellence.

References

-

Luminix Health. This compound. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. How To: Degas Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]

-

Schoenfisch, M. H., & Pemberton, J. E. (1998). Air Stability of Alkanethiol Self-Assembled Monolayers on Silver and Gold Surfaces. Journal of the American Chemical Society, 120(18), 4502–4513. [Link]

-

PubChem. 16-Sulfanylhexadecan-1-ol. Retrieved from [Link]

-

Carl ROTH. This compound, 1 g. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 3. 16-Sulfanylhexadecan-1-ol | C16H34OS | CID 3763246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 16-Mercaptohexadecan-1-ol | [frontierspecialtychemicals.com]

fundamental studies of 16-Mercapto-1-hexadecanol monolayers

An In-Depth Technical Guide to the Fundamental Studies of 16-Mercapto-1-hexadecanol Monolayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) of this compound (MHD) represent a cornerstone in surface engineering, offering a versatile platform for modifying surface properties at the molecular level. The terminal hydroxyl group of MHD provides a hydrophilic surface, which is instrumental in reducing non-specific protein adsorption and serves as a reactive site for further functionalization. This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the preparation and characterization of MHD monolayers, with a particular focus on their formation on gold substrates. We delve into the causal relationships behind experimental choices, present detailed protocols, and discuss the interpretation of data from various analytical techniques. This document is intended to serve as a practical resource for researchers and professionals in materials science, biosensing, and drug development, enabling the creation of well-defined and highly ordered MHD monolayers for a multitude of applications.

Introduction: The Significance of this compound Monolayers

Self-assembled monolayers are highly organized molecular assemblies that spontaneously form on a solid surface.[1][2] Among the various types of SAMs, those formed from alkanethiols on noble metal surfaces, particularly gold, are the most extensively studied.[3] The stability and high degree of order in these monolayers are attributed to the strong, semi-covalent bond between sulfur and gold, with a bond strength of approximately 45 kcal/mol.[4]

This compound (HO-(CH₂)₁₆-SH), hereafter referred to as MHD, is a bifunctional molecule featuring a thiol headgroup that anchors to the gold substrate and a terminal hydroxyl group that dictates the surface properties.[1] The long alkyl chain (16 carbons) promotes strong van der Waals interactions between adjacent molecules, leading to the formation of densely packed and well-ordered monolayers.

The terminal hydroxyl groups render the surface hydrophilic, a property crucial for applications in biosensors, where minimizing non-specific binding of biomolecules is paramount.[5] Furthermore, these hydroxyl groups can be chemically modified to immobilize proteins, DNA, or other ligands, making MHD monolayers a versatile platform for creating bioactive surfaces for drug discovery and diagnostics.[6] Understanding the fundamentals of MHD monolayer formation and characterization is therefore essential for the rational design and fabrication of advanced functional materials and devices.

The Mechanism of Self-Assembled Monolayer Formation

The formation of an MHD monolayer on a gold surface is a spontaneous process driven by the strong affinity of the sulfur headgroup for gold.[4] The process can be conceptualized in two main stages: an initial, rapid adsorption of MHD molecules onto the gold surface, followed by a slower reorganization phase where the alkyl chains align and pack into a highly ordered, crystalline-like structure.[2]

Initially, the MHD molecules adsorb onto the surface in a disordered, "lying down" phase.[2] As the surface coverage increases, the molecules begin to orient themselves more vertically to maximize the van der Waals interactions between the long alkyl chains. This reorganization process, which can take several hours, is crucial for the formation of a densely packed and stable monolayer.[7] The final structure is a quasi-crystalline, two-dimensional assembly with the hydroxyl groups exposed at the monolayer-air or monolayer-liquid interface.

Caption: The two-stage process of MHD self-assembly on a gold substrate.

Preparation of this compound Monolayers: A Step-by-Step Protocol

The preparation of high-quality MHD monolayers requires meticulous attention to cleanliness and experimental conditions. The following protocol outlines a robust procedure for forming MHD SAMs on gold substrates.

Materials and Reagents

-

Gold-coated substrates (e.g., glass slides or silicon wafers)

-

This compound (MHD)

-

Absolute ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Ultrapure water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass containers with sealable caps

Experimental Workflow

Caption: Workflow for the preparation of MHD monolayers.

Detailed Protocol

-

Substrate Cleaning:

-

Immerse the gold-coated substrates in piranha solution for 5-10 minutes.[8] (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle with extreme care in a fume hood and wear appropriate personal protective equipment).

-

Thoroughly rinse the substrates with copious amounts of ultrapure water.[8]

-

Dry the substrates under a stream of dry nitrogen gas.[8] A clean substrate is paramount for the formation of a uniform monolayer.

-

-

Preparation of Thiol Solution:

-

Formation of the SAM:

-

Place the clean, dry gold substrates in a clean glass container.

-

Immerse the substrates completely in the MHD solution.[7]

-

Seal the container and purge with nitrogen gas to create an inert atmosphere.[7]

-

Allow the self-assembly to proceed for 24-48 hours at room temperature.[7] While initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and stable SAM.[7]

-

-

Rinsing and Drying:

-

Storage:

-

Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.[9]

-

Characterization of this compound Monolayers

A combination of surface-sensitive techniques is typically employed to characterize the quality, thickness, and chemical composition of MHD monolayers.

Contact Angle Goniometry

Contact angle measurements provide a simple yet powerful method to assess the wettability of a surface, which is directly related to the surface chemistry.[10] For an MHD monolayer, the terminal hydroxyl groups are expected to create a hydrophilic surface.

-

Principle: A droplet of a probe liquid (typically water) is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.[11]

-

Expected Results: A high-quality MHD monolayer should exhibit a significantly lower water contact angle compared to a bare gold surface or a methyl-terminated alkanethiol monolayer. The advancing contact angle of water on a well-ordered MHD monolayer is typically in the range of 30-40 degrees.[12]

Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.[13]

-

Principle: It measures the change in polarization of light upon reflection from a surface.[13] By modeling the optical properties of the substrate and the film, the thickness of the monolayer can be accurately determined.

-

Expected Results: The thickness of a well-ordered, vertically-oriented MHD monolayer is expected to be approximately 2.0-2.5 nm.[14] This value is consistent with the extended length of the 16-carbon alkyl chain.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface.[15]

-

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.

-

Expected Results for MHD on Gold:

-

S 2p Spectrum: A peak at a binding energy of approximately 162 eV confirms the formation of a gold-thiolate bond (Au-S).[16][17][18] The absence of a peak around 164 eV indicates that there are no unbound thiol groups.[16][17][18]

-

C 1s Spectrum: The C 1s spectrum can be deconvoluted into two main components: a large peak around 285 eV corresponding to the hydrocarbon chain (C-C, C-H) and a smaller peak at a higher binding energy (around 286.5 eV) corresponding to the carbon atom bonded to the hydroxyl group (C-O).[17][18]

-

O 1s Spectrum: The presence of an O 1s peak confirms the presence of the terminal hydroxyl groups.

-

Au 4f Spectrum: The attenuation of the Au 4f signal from the substrate provides further evidence of the presence of the monolayer.[16]

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can provide topographical information about the surface of the monolayer.[19]

-

Principle: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever due to tip-sample interactions is used to create a three-dimensional image of the surface.

-

Expected Results: A well-formed MHD monolayer should exhibit a smooth and uniform surface with a low root-mean-square (RMS) roughness.[20] AFM can also be used to identify defects in the monolayer, such as pinholes or domain boundaries.[21]

Summary of Characterization Data

| Characterization Technique | Parameter Measured | Typical Value for MHD Monolayer | Reference |

| Contact Angle Goniometry | Advancing Water Contact Angle | 30-40° | |

| Spectroscopic Ellipsometry | Monolayer Thickness | 2.0 - 2.5 nm | [14] |